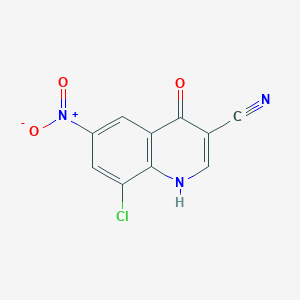

8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile

Vue d'ensemble

Description

8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile is a heterocyclic aromatic compound with the molecular formula C₁₀H₄ClN₃O₃. This compound is known for its unique structure, which includes a chloro, hydroxy, nitro, and carbonitrile group attached to a quinoline ring. It is primarily used in scientific research due to its diverse applications in various fields such as chemistry, biology, medicine, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 8-chloroquinoline, followed by hydrolysis and subsequent cyanation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and cyanation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for research and industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions: 8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that 8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile has notable antiproliferative effects, particularly through its ability to inhibit protein tyrosine kinases (PTKs). PTKs are crucial in cell signaling pathways involved in cancer progression. The compound has shown promise as a potential therapeutic agent in treating various cancers due to its selective inhibition of these kinases .

Case Study:

A study reported the synthesis of derivatives based on 8-hydroxyquinoline, including this compound, which were evaluated for their anticancer properties. The results demonstrated effective inhibition of cancer cell lines, suggesting that this compound could serve as a lead for developing new anticancer drugs .

Beyond its anticancer and antimicrobial properties, this compound has been explored for various other pharmacological applications:

- Neuroprotection: It has potential as an iron-chelator, which is beneficial in neurodegenerative diseases .

- Inhibition of Enzymes: The compound can inhibit 2OG-dependent enzymes, which are involved in several metabolic pathways .

Synthesis and Modification

The synthesis of this compound can be achieved through various chemical reactions that modify the quinoline structure. Researchers have developed multiple synthetic pathways to optimize yield and enhance biological activity.

Synthesis Overview:

- Starting Material: Begin with a suitable quinoline derivative.

- Functionalization: Introduce chloro, hydroxy, nitro, and carbonitrile groups through electrophilic substitution reactions.

- Purification: Utilize chromatography techniques to isolate the desired product.

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its safety profile. The compound is classified under categories indicating potential skin and eye irritation, necessitating careful handling during research and development .

Mécanisme D'action

The mechanism of action of 8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes, disrupting essential biological pathways. For instance, it may inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria, thereby exhibiting antimicrobial properties. The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can damage cellular components .

Comparaison Avec Des Composés Similaires

8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.

8-Nitroquinoline: Similar structure but lacks the chloro and hydroxy groups.

4-Hydroxyquinoline: Lacks the nitro and chloro groups but shares the hydroxy group.

Uniqueness: 8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the chloro, hydroxy, and nitro groups allows for diverse chemical modifications and interactions, making it a valuable compound for various research applications .

Activité Biologique

Overview

8-Chloro-4-hydroxy-6-nitroquinoline-3-carbonitrile (CAS No. 915369-45-8) is a heterocyclic compound known for its diverse biological activities, primarily due to its unique structural features, which include chloro, hydroxy, nitro, and carbonitrile functional groups attached to a quinoline ring. This compound has garnered attention in medicinal chemistry for its potential applications in treating various diseases, including infections and cancers.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, thereby exhibiting significant antimicrobial properties.

- Reactive Intermediates : The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can damage cellular components, contributing to its antimicrobial and potential anticancer effects .

Antimicrobial Activity

Studies have highlighted the compound's effectiveness against various bacterial strains:

- Inhibition Zones : In laboratory tests, this compound exhibited inhibition zones of 22 mm against Pseudomonas aeruginosa, comparable to standard antibiotics .

- Broad Spectrum : It has demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .

Anticancer Properties

Research indicates that derivatives of this compound may possess anticancer activity:

- Cell Viability Studies : In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines without significant toxicity to normal cells .

- Mechanistic Insights : The mechanism may involve the disruption of critical cellular processes through enzyme inhibition or interference with DNA replication.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 8-Hydroxyquinoline | Known for chelation properties | Antimicrobial, anticancer |

| 8-Nitroquinoline | Lacks chloro and hydroxy groups | Antimicrobial |

| 4-Hydroxyquinoline | Lacks nitro and chloro groups | Limited biological activity |

| This compound | Unique combination of functional groups | Broad-spectrum antimicrobial, anticancer |

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activities of this compound:

- Antiviral Activity : A study indicated that derivatives with enhanced electron-withdrawing groups exhibited improved antiviral activity against strains such as H5N1 while maintaining low cytotoxicity . For instance, a derivative showed an inhibition rate of 91.2% against viral growth.

- Synthesis and Biological Evaluation : Research has focused on synthesizing novel derivatives from 8-hydroxyquinoline frameworks. These derivatives were evaluated for their antibacterial and anticancer properties, showing promising results in inhibiting pathogenic bacteria and cancer cell proliferation .

Propriétés

IUPAC Name |

8-chloro-6-nitro-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClN3O3/c11-8-2-6(14(16)17)1-7-9(8)13-4-5(3-12)10(7)15/h1-2,4H,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPISMGBJCPUIMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=CN2)C#N)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.